Benzo[f][1,7]naphthyridine, 4-oxide
Description
Overview of Benzonaphthyridines and Their Isomeric Forms in Organic Chemistry
Benzonaphthyridines are a class of polycyclic aromatic hydrocarbons containing a benzene (B151609) ring fused to a naphthyridine core. Naphthyridines, also known as pyridopyridines, are heterocyclic analogs of naphthalene (B1677914) where two of the carbon atoms are replaced by nitrogen atoms. mdpi.com Depending on the position of these nitrogen atoms, six different isomeric forms of naphthyridine are possible. mdpi.com Consequently, the fusion of a benzene ring to these various naphthyridine isomers results in a wide array of benzonaphthyridine isomers.
Isomerism, a key concept in organic chemistry, describes the existence of molecules that share the same molecular formula but have different arrangements of atoms. solubilityofthings.comlibretexts.org This can be in the form of structural isomerism, where atoms are connected in a different order, or stereoisomerism, where the connectivity is the same but the spatial arrangement differs. solubilityofthings.comlibretexts.org For benzonaphthyridines, the location of the nitrogen atoms within the fused ring system defines their specific isomeric form, which in turn significantly influences their chemical and physical properties.
Historical Context of Benzo[f]nih.govresearchgate.netnaphthyridine Research
Research into benzonaphthyridine derivatives has been ongoing for several decades, driven by their interesting chemical reactivity and potential applications. Early work in the 1990s focused on the synthesis of various benzo[b] nih.govup.ac.zanaphthyridine and benzo[b] nih.govresearchgate.netnaphthyridine isomers. mdpi.com During the same period, studies on the reactivity of specific derivatives, such as Benzo[f] nih.govresearchgate.netnaphthyridin-7-amine with aromatic aldehydes, were undertaken, which unexpectedly led to cyclization products rather than the anticipated azomethines. researchgate.net More recent research has explored advanced synthetic methodologies, such as microwave-assisted cascade reactions, to produce novel 5-aryl-benzo[f] nih.govresearchgate.netnaphthyridines. researchgate.net The historical development of related nitrogen-containing heterocycles, like the benzodiazepines, has also provided a broader context and impetus for the exploration of novel heterocyclic systems. nih.gov
Structural Elucidation Challenges in Complex N-Heterocycles
Determining the precise structure of complex N-heterocycles like Benzo[f] nih.govresearchgate.netnaphthyridine, 4-oxide presents significant challenges for chemists. Conventional analytical techniques such as 1D ¹H and ¹³C NMR spectroscopy can be insufficient for unambiguously characterizing poly-nitrogen compounds due to the low density of hydrogen and carbon atoms and the tendency of these molecules to undergo ring-chain transformations. rsc.org
While X-ray crystallography can provide definitive structural information, it is limited to compounds that can be grown as suitable single crystals and only provides a picture of the molecule in the solid state, which may not be the same as its structure in solution. rsc.orgbbk.ac.uk To overcome these hurdles, researchers employ a combination of advanced techniques. The use of ¹⁵N labeling can provide additional NMR spin-spin coupling information, which is invaluable for confirming molecular structures. rsc.org Furthermore, computational methods such as Density Functional Theory (DFT) calculations are increasingly used to predict and verify NMR spectra and molecular geometries. ipb.ptnih.gov In some cases, micro-electron diffraction (microED) has proven to be a powerful tool for elucidating the structures of complex molecules from microcrystalline samples that are not amenable to traditional X-ray diffraction. nih.gov The challenges are further compounded in natural products containing sensitive moieties like oxiranes, where misassignments based on NMR data alone are not uncommon. acs.org
Academic Rationale for Investigating Benzo[f]nih.govresearchgate.netnaphthyridine, 4-oxide Systems
The academic and industrial interest in Benzo[f] nih.govresearchgate.netnaphthyridine, 4-oxide and related systems stems from their diverse biological activities and potential as scaffolds for new therapeutic agents. Derivatives of benzonaphthyridines have shown promise in a variety of areas. For instance, certain benzo[de] nih.govresearchgate.netnaphthyridin-7(8H)-ones have been identified as potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. nih.gov Other pyrazolo-naphthyridine derivatives have demonstrated pro-apoptotic effects in cancer cells. nih.gov
Furthermore, the synthesis and evaluation of novel benzo[b] nih.govup.ac.zanaphthyridine derivatives have identified potential inhibitors of monoamine oxidase B (MAO B), an enzyme implicated in neurological disorders such as Parkinson's and Alzheimer's diseases. mdpi.com The discovery of a novel benzo[f] nih.govresearchgate.netnaphthyridine alkaloid from a marine-derived Streptomyces species underscores the potential of natural sources to provide new and unique chemical structures with interesting biological profiles. mdpi.comnih.gov This continuous discovery of new derivatives with diverse biological activities provides a strong rationale for the ongoing investigation and synthesis of new Benzo[f] nih.govresearchgate.netnaphthyridine, 4-oxide systems and their analogues.
Detailed Research Findings
Recent research has led to the isolation and characterization of novel Benzo[f] nih.govresearchgate.netnaphthyridine derivatives. One such example is a novel alkaloid isolated from Streptomyces albogriseolus found in mangrove sediments. mdpi.comnih.gov
Table 1: Spectroscopic Data for a Novel Benzo[f] nih.govresearchgate.netnaphthyridine Alkaloid
| Data Type | Values |
|---|---|
| Molecular Formula | C₂₄H₂₈N₄O₆ mdpi.com |
| HRESIMS [M+H]⁺ | m/z 469.1911 (observed), 469.2087 (calculated for C₂₄H₂₉N₄O₆) mdpi.com |
| ¹³C-NMR | Verified by calculation at the B3LYP/6-311+G(2d,p) level of theory mdpi.comnih.gov |
Another area of active research is the synthesis of functionalized benzonaphthyridines. For example, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govup.ac.zanaphthyridines have been synthesized and their reactivity studied. mdpi.com
Table 2: NMR Data for 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govup.ac.zanaphthyridine
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR (600 MHz, CDCl₃) | 8.18 (dd, J = 8.4, 0.9 Hz, 1H), 8.00 (dd, J = 8.4, 0.6 Hz, 1H), 7.70 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H), 3.84 (s, 2H), 3.28 (t, J = 6.0 Hz, 2H), 2.87 (t, J = 6.0 Hz, 2H), 2.58 (s, 3H) mdpi.com |
| ¹³C NMR (150 MHz, CDCl₃) | 156.6, 147.2, 139.5, 129.8, 128.9, 126.8, 126.6, 125.1, 123.7, 56.0, 52.5, 46.1, 33.8 mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61564-13-4 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-oxidobenzo[f][1,7]naphthyridin-4-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-3-5-10-9-4-1-2-6-11(9)13-8-12(10)14/h1-8H |
InChI Key |
VYTXRXYYLOKFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Benzo F 1 2 Naphthyridine, 4 Oxide and Its Structural Analogues
Direct Synthesis of Benzo[f]researchgate.netgoogle.comnaphthyridine, 4-oxide Core Structure
The direct synthesis of the benzo[f] researchgate.netgoogle.comnaphthyridine core is a critical first step before the formation of the 4-oxide. While direct methods to introduce the N-oxide during the core formation are not commonly reported, the construction of the parent heterocycle is well-documented.
Oxidation Reactions for N-oxide Formation
The formation of the N-oxide on the benzo[f] researchgate.netgoogle.comnaphthyridine skeleton is typically achieved through the oxidation of the corresponding parent heterocycle. The nitrogen atom at position 4, being part of a pyridine-like ring, is susceptible to oxidation by various reagents. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield.
Manganese(IV) oxide (MnO2) is a versatile and mild oxidizing agent widely used in organic synthesis. google.com Its application in the oxidation of nitrogen-containing heterocycles is well-established. While specific examples of the direct N-oxidation of benzo[f] researchgate.netgoogle.comnaphthyridine using MnO2 are not extensively documented in the literature, its utility can be inferred from its reactivity with similar substrates. MnO2 is known to oxidize alkyl-substituted pyridines and quinolines to their corresponding carboxylic acids in the presence of strong sulfuric acid. google.com However, for the selective formation of N-oxides, the reaction conditions would need to be carefully controlled to avoid over-oxidation. In the synthesis of related naphthyridine systems, MnO2 has been employed in oxidative C(sp3)–N coupling reactions to form the core structure, which can then be a precursor for N-oxidation.
Pyridinium chlorochromate (PCC) is a well-known oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones. chemicalbook.comwikipedia.orgorganic-chemistry.org Its application in the N-oxidation of aza-aromatic compounds is less common compared to peroxy acids. PCC is a milder oxidant than other chromium-based reagents and typically requires anhydrous conditions. organic-chemistry.org While direct evidence for the use of PCC in the synthesis of benzo[f] researchgate.netgoogle.comnaphthyridine, 4-oxide is scarce, its potential as an oxidant for N-heterocycles warrants consideration. The reactivity of PCC is influenced by the substrate and the reaction medium. In some cases, it can be used for the oxidation of allylic methylene groups. chemicalbook.com
Oxidative C(sp3)–N coupling reactions represent a powerful strategy for the construction of nitrogen-containing heterocyclic rings, including the naphthyridine core. This approach involves the formation of a carbon-nitrogen bond through an oxidative process, often catalyzed by a transition metal. While this method primarily focuses on the synthesis of the core heterocyclic structure rather than the direct formation of the N-oxide, the resulting naphthyridine derivative can serve as a direct precursor for subsequent N-oxidation. These pathways are valuable for creating complex and substituted naphthyridine frameworks that can then be subjected to oxidation to yield the desired N-oxide derivatives.
Optimization of Reaction Conditions for Benzo[f]researchgate.netgoogle.comnaphthyridine, 4-oxide Synthesis
The synthesis of benzo[f] researchgate.netgoogle.comnaphthyridine, 4-oxide with high yield and purity necessitates careful optimization of reaction parameters. Key factors that influence the outcome of the N-oxidation reaction include the choice of oxidizing agent, reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, when using peroxy acids, controlling the temperature is crucial to prevent side reactions and decomposition of the product. Similarly, the amount of oxidant used needs to be carefully measured to ensure complete conversion of the starting material while minimizing over-oxidation.
The choice of solvent can significantly impact the yield and selectivity of N-oxidation reactions. Polar aprotic solvents are often employed for these transformations. The solubility of both the substrate and the oxidizing agent in the chosen solvent is a critical consideration. For example, in the oxidation of pyridine (B92270) derivatives, solvents like dichloromethane (B109758) or chloroform are commonly used with reagents such as m-chloroperoxybenzoic acid (m-CPBA). The polarity of the solvent can influence the reactivity of the oxidizing agent and the stability of the resulting N-oxide. In some cases, the presence of acidic or basic additives can also affect the reaction outcome by altering the nucleophilicity of the nitrogen atom in the substrate. Therefore, a systematic screening of solvents is often necessary to identify the optimal medium for the synthesis of benzo[f] researchgate.netgoogle.comnaphthyridine, 4-oxide.
Cascade and Multicomponent Reaction Strategies for Benzo[f]mdpi.combeilstein-journals.orgnaphthyridine Ring Systems
Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition/Aromatization Sequences
A powerful one-pot process has been developed for synthesizing 5-aryl-benzo[f] mdpi.combeilstein-journals.orgnaphthyridines. mdpi.comresearchgate.net This sequence begins with a Ugi three-component reaction, which generates a complex intermediate that possesses both the diene and dienophile functionalities required for the subsequent key step. mdpi.com This intermediate is not isolated but is subjected to conditions that promote an in situ intramolecular aza-Diels-Alder cycloaddition. mdpi.comresearchgate.net The resulting cycloadduct, an oxa-bridged polyheterocycle, is then converted to the final aromatic product through an acid-catalyzed dehydration and oxidation process. mdpi.com This cascade approach provides a eficient route to complex, polysubstituted Benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivatives. mdpi.com
The success of the Ugi/aza-Diels-Alder cascade strategy hinges on the specific design of one of the starting materials: a tri-functional dienophile-containing ester-aniline. mdpi.com This molecule is engineered to contain three key functionalities within its structure:
An aniline group, which participates as the amine component in the initial Ugi-3CR.
An aza-diene moiety, which is formed as part of the Ugi adduct.
A doubly activated dienophile , which is positioned to react intramolecularly with the newly formed aza-diene. mdpi.com
By incorporating both the eventual diene precursor and the dienophile into a single starting material, the subsequent intramolecular cycloaddition is made highly favorable once the Ugi reaction brings all the components together. mdpi.com This clever substrate design is crucial for the efficiency of the one-pot cascade reaction. mdpi.comresearchgate.net
Following the Ugi-3CR, the resulting adduct contains both an aza-diene and a dienophile. The intramolecular aza-Diels-Alder cycloaddition then proceeds in situ. mdpi.com Attempts to isolate the Ugi adducts were generally unsuccessful because the cycloaddition occurs spontaneously at temperatures around 60 °C, directly yielding the oxa-bridged polyheterocyclic intermediates. mdpi.com
The reaction is a [4+2] cycloaddition where the aza-diene (the four-atom component) reacts with the tethered alkene (the two-atom dienophile component) to form a new six-membered ring. This step forges the core structure of the Benzo[f] mdpi.combeilstein-journals.orgnaphthyridine system in a highly stereoselective manner, creating the bridged intermediate that precedes the final aromatization. mdpi.com
| Entry | Aldehyde (R) | Product | Yield (%) |
| a | C₆H₅ | 3a | 80 (82) |
| b | 4-Me-C₆H₄ | 3b | 77 |
| c | 4-MeO-C₆H₄ | 3c | 78 |
| d | 4-F-C₆H₄ | 3d | 75 |
| e | 4-Cl-C₆H₄ | 3e | 72 |
| f | 4-Br-C₆H₄ | 3f | 68 |
| g | 4-CN-C₆H₄ | 3g | 55 |
| h | 2-Naphthyl | 3h | 65 |
Table 1. Yields for the synthesis of oxa-bridged 5-aryl-containing benzo[f] mdpi.combeilstein-journals.orgnaphthyridines via the Ugi/in situ aza-Diels-Alder sequence. Data sourced from Vázquez-Vera, et al. (2018). mdpi.com
The final step in the cascade sequence is the conversion of the stable oxa-bridged cycloadducts into the fully aromatic Benzo[f] mdpi.combeilstein-journals.orgnaphthyridine system. mdpi.com This aromatization is achieved through an acid-catalyzed process. The addition of a strong acid, such as trifluoroacetic acid (TFA), to the oxa-bridged intermediate triggers a dehydration reaction, eliminating a molecule of water. mdpi.comresearchgate.net This is followed by a spontaneous oxidation of the resulting dihydro-intermediate, which is facilitated by the acidic media, to yield the final, planar aromatic product. mdpi.com
Researchers optimized conditions for this aromatization step, exploring various acids, solvents, and temperatures. The use of TFA in dichloromethane (CH₂Cl₂) at room temperature proved to be the most effective method. mdpi.com
| Entry | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TFA | CH₂Cl₂ | 25 | 2 | 80 |
| 2 | H₂SO₄ | CH₂Cl₂ | 25 | 24 | 25 |
| 3 | p-TsOH | CH₂Cl₂ | 25 | 24 | 35 |
| 4 | TFA | Toluene (B28343) | 80 | 2 | 75 |
| 5 | TFA | CH₃CN | 80 | 2 | 72 |
Table 2. Optimization of the aromatization reaction for an oxa-bridged precursor to a 5-aryl-benzo[f] mdpi.combeilstein-journals.orgnaphthyridine. Data sourced from Vázquez-Vera, et al. (2018). mdpi.com
Povarov Reaction Approaches to Benzonaphthyridines
The Povarov reaction, a type of aza-Diels-Alder reaction, serves as a powerful tool for the construction of complex six-membered nitrogen-containing rings mdpi.com. This reaction is recognized as an efficient method for generating large libraries of bioactive compounds mdpi.com.
One notable application is an Iron(III) chloride (FeCl₃)-catalyzed Povarov reaction for the efficient synthesis of dibenzo[b,f]- researchgate.netnih.gov-naphthyridines. researchgate.net This method utilizes 2-pyrolecarbaldehyde-2`-alkynylaryl and an aryl amine as reactants, producing excellent yields. researchgate.net The key advantages of this strategy include the use of readily prepared substrates, broad substrate applicability, mild reaction conditions, and high atom economy, all facilitated by an environmentally friendly iron catalyst researchgate.net.
In a different approach, a cascade-like one-pot process involving a microwave-assisted Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization has been used to synthesize a series of 5-aryl-benzo[f][1,7]naphthyridines. researchgate.netresearchgate.net This method demonstrates the versatility of combining multicomponent reactions with cycloaddition strategies to build the benzonaphthyridine framework researchgate.net.
| Reaction Type | Key Reactants | Catalyst/Conditions | Products | Overall Yields | Reference |
| FeCl₃-Catalyzed Povarov | 2-pyrolecarbaldehyde-2`-alkynylaryl, Aryl amine | FeCl₃ | Dibenzo[b,f]- researchgate.netnih.gov-naphthyridines | Excellent | researchgate.net |
| Ugi-3CR / Aza-Diels-Alder | Ester-anilines, Substituted benzaldehydes, Isocyanide | Microwave-assisted, One-pot | 5-Aryl-benzo[f] researchgate.netnih.govnaphthyridines | 17% to 64% | researchgate.netresearchgate.net |
Pictet-Spengler Condensation Routes to Benzo[c]researchgate.netresearchgate.netnaphthyridin-4(3H)-ones
The Pictet-Spengler reaction is a prominent strategy for carbon-carbon bond formation, valued for its excellent functional group tolerance and selectivity rhhz.net. This reaction has been adapted for the synthesis of various fused naphthyridine systems.
One approach involves the synthesis of dibenzo[b,h] researchgate.netresearchgate.netnaphthyridin-7(12H)-ones through a Pictet-Spengler reaction of 3-amino-2-phenylquinolin-4(1H)-one with various aromatic aldehydes. dntb.gov.ua This one-step method requires heating in a strong acidic medium, which can place limitations on the scope of applicable substrates. dntb.gov.ua An alternative two-step synthesis, which proceeds through a 4-phenyl researchgate.netosi.lvoxazolo[4,5-c]quinoline intermediate followed by an AlCl₃-induced rearrangement, offers access to a wider range of these dibenzonaphthyridinones dntb.gov.ua.
Another application of this reaction is seen in the efficient synthesis of novel benzo[b]pyrimido[4',5':5,4]thieno[2,3-e] researchgate.netbeilstein-journals.orgnaphthyridine-8-one derivatives. rhhz.net This method involves the Pictet-Spengler cyclization of 4-(3-aminopyrimido[4,5-d]thieno-2-yl)quinoline-2-ones with aromatic aldehydes in the presence of BF₃-OEt₂. rhhz.net The advantages of this route include the use of easily accessible starting materials and mild reaction conditions, leading to good yields rhhz.net.
| Reaction | Key Intermediate | Reagents | Key Step | Product | Reference |
| One-Step Method | 3-Amino-2-phenylquinolin-4(1H)-one | Aromatic aldehydes, Strong acid | Pictet-Spengler Reaction | Dibenzo[b,h] researchgate.netresearchgate.netnaphthyridin-7(12H)-ones | dntb.gov.ua |
| Two-Step Method | 4-(3-Aminopyrimido[4,5-d]thieno-2-yl)quinoline-2-ones | Aromatic aldehydes, BF₃-OEt₂ | Pictet-Spengler Cyclization | Benzo[b]pyrimido[4',5':5,4]thieno[2,3-e] researchgate.netbeilstein-journals.orgnaphthyridine-8-ones | rhhz.net |
Catalytic Approaches in Benzo[f]researchgate.netnih.govnaphthyridine Synthesis
Modern catalytic methods have become indispensable in the synthesis of complex heterocyclic compounds, offering high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules through various cross-coupling and cyclization reactions nih.govacs.org. Palladium-catalyzed cross-coupling reactions have been extensively used to synthesize 6,8-disubstituted 1,7-naphthyridines, which have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) nih.gov.
Furthermore, sequential palladium catalysis has been employed to rapidly access focused libraries of benzo[c]pyrrolo[2,3-h] researchgate.netbeilstein-journals.org-naphthyridin-5-one derivatives, which are potent Janus kinase (JAK) inhibitors. nih.gov This autotandem catalysis approach allows for the construction of these pharmacologically active compounds with greater ease and facilitates rapid diversification of the scaffold to explore structure-activity relationships. nih.gov Another strategy combines palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions with a subsequent Brønsted acid-mediated cycloisomerization to produce polycyclic uracil derivatives like benzo[f]quinazoline-1,3(2H,4H)-diones nih.gov.
Iron(III) Chloride (FeCl₃) Catalysis
Iron(III) chloride (FeCl₃) has emerged as an effective, inexpensive, and environmentally benign catalyst for various organic transformations. Its utility is highlighted in a Povarov reaction for the synthesis of dibenzo[b,f]- researchgate.netnih.gov-naphthyridines. researchgate.net This reaction proceeds with high efficiency, demonstrating broad substrate scope and high atom economy under mild conditions. researchgate.net The use of FeCl₃ aligns with the principles of green chemistry by replacing more toxic or expensive catalysts.
Silver Triflate-Catalyzed Tandem Reactions
Silver catalysts, particularly silver triflate (AgOTf), are effective in promoting tandem reactions for the synthesis of complex heterocycles. An efficient, silver-catalyzed, regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo researchgate.netbeilstein-journals.orgnaphthyridines has been developed. nih.govacs.org This three-component reaction involves ortho-alkynylaldehydes, amines, and ketones or active methylene compounds, proceeding under mild conditions. nih.govacs.org The reaction exhibits selective N-C bond formation on the more electrophilic alkynyl carbon, leading to 6-endo-dig-cyclized products nih.govacs.org.
The versatility of this catalyst is also shown in an efficient one-pot tandem cyclization/[3 + 2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate to afford various trifluoromethylated pyrazolo[5,1-a]isoquinolines in moderate to excellent yields beilstein-journals.orgnih.gov.
| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |
| Silver Triflate (AgOTf) | Three-Component Tandem | ortho-Alkynylaldehydes, Amines, Ketones | 1,2-Dihydrobenzo researchgate.netbeilstein-journals.orgnaphthyridines | Mild conditions, Regioselective 6-endo-dig cyclization | nih.govacs.org |
| Silver Triflate (AgOTf) | One-pot Tandem Cyclization/[3+2] Cycloaddition | N'-(2-alkynylbenzylidene)hydrazides, Ethyl 4,4,4-trifluorobut-2-ynoate | Trifluoromethylated pyrazolo[5,1-a]isoquinolines | High efficiency, Access to fluorinated heterocycles | beilstein-journals.orgnih.gov |
Iodine-Catalyzed Synthesis of Fused Quinoline (B57606) Derivatives
Molecular iodine has proven to be an effective catalyst for the synthesis of various fused quinoline derivatives, which are structurally related to benzonaphthyridines rsc.org. One such method is a metal-free, one-pot annulation reaction between substituted indoles and 1-(2-tosylaminophenyl)-ketones. rsc.org This reaction, using molecular iodine and Cs₂CO₃ as a base, activates the C-2 and C-3 positions of the indole ring, leading to polyfunctionalized indolo[2,3-b]quinolines in moderate to excellent yields rsc.org.
Another iodine-catalyzed procedure involves refluxing indole-3-carboxyaldehyde with aryl amines in diphenyl ether to afford 6H-indolo[2,3-b]quinolines rsc.org. These examples showcase iodine's utility as a simple, inexpensive, and efficient catalyst for constructing complex fused heterocyclic systems rsc.org.
Microwave-Assisted Organic Synthesis (MAOS) for Benzonaphthyridines
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a pivotal technology in the synthesis of heterocyclic compounds, including benzonaphthyridines. This technique utilizes microwave energy to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products compared to conventional heating methods. The efficiency of MAOS stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netnih.gov This process, known as dielectric heating, avoids the temperature gradients and localized overheating often associated with classical heating, where heat is transferred through convection. nih.gov
The application of microwave irradiation is particularly advantageous in the construction of N-heterocyclic scaffolds. For instance, in syntheses analogous to the Friedländer annulation, which can be used to build quinoline and by extension benzonaphthyridine ring systems, microwave assistance has proven to be significantly more efficient than traditional heating. nih.gov Reactions that might require several hours of reflux under conventional conditions can often be completed in a matter of minutes using a dedicated microwave reactor. This acceleration is not merely a result of high temperatures but is also attributed to specific microwave effects that can influence reaction kinetics.
The table below illustrates a comparative example of a heterocyclic synthesis under microwave irradiation versus conventional heating, highlighting the typical advantages of the MAOS approach.
| Reaction | Method | Reaction Time | Yield (%) |
| Synthesis of 2-methyl benzimidazole | Conventional (Reflux) | 1 hour | Moderate |
| Synthesis of 2-methyl benzimidazole | Microwave (225 W) | 10 minutes | High |
| Synthesis of quinoline derivatives | Conventional (Heating) | Several hours | 34-60% |
| Synthesis of quinoline derivatives | Microwave | Shorter time | 72% (up to 2x higher than conventional) |
This data is illustrative of the general advantages of MAOS in heterocyclic synthesis as specific data for Benzo[f] nih.govresearchgate.netnaphthyridine, 4-oxide was not available. nih.gov
Synthetic Scope and Functional Group Tolerance in Benzonaphthyridine Synthesis
The successful synthesis of complex molecules like Benzo[f] nih.govresearchgate.netnaphthyridine, 4-oxide and its derivatives is highly dependent on the compatibility of the reaction conditions with a wide range of functional groups. Modern synthetic methods, particularly those catalyzed by transition metals, are often designed to be mild and selective, thus expanding the synthetic scope. nih.gov
The tolerance of various functional groups is critical as it allows for the synthesis of a diverse library of analogues without the need for extensive protecting group strategies. This is a key principle in developing efficient synthetic routes for drug discovery and development. reachemchemicals.com For instance, in C-H functionalization reactions, which are powerful tools for modifying heterocyclic cores, a broad array of functional groups are often well-tolerated. This tolerance means that moieties crucial for biological activity or for further synthetic elaboration can be carried through the reaction sequence unscathed. nih.gov
The following table summarizes common functional groups that are often compatible with modern synthetic methodologies used for building and functionalizing N-heterocyclic compounds.
| Functional Group Class | Tolerated Examples |
| Halogens | -Cl, -Br, -I |
| Oxygen-containing | Alcohols (-OH), Ethers (-OR), Esters (-COOR), Ketones (-COR), Epoxides |
| Nitrogen-containing | Amines (-NH2), Nitriles (-CN), Nitro (-NO2), Sulfonamides (-SO2NR2) |
| Sulfur-containing | Sulfonamides (-SO2NR2) |
| Others | Alkenes, Alkynes, Trifluoromethyl (-CF3), Boronic Acids/Esters |
Data compiled from studies on C-H functionalization and other modern coupling reactions. nih.gov
Introduction of Aromatic and Alkyl Substituents
The introduction of aromatic (aryl) and alkyl substituents onto the benzonaphthyridine framework is essential for tuning the molecule's electronic, steric, and physicochemical properties.
Alkyl Substituents: The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. uomustansiriyah.edu.iq This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). msu.edu However, this method can be limited by carbocation rearrangements, which may prevent the introduction of certain primary alkyl chains. msu.edu To overcome these limitations, Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) is often employed to install straight-chain alkyl groups. youtube.com
Aromatic Substituents: The introduction of aryl groups is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki coupling (using boronic acids), Stille coupling (using organostannanes), and Heck coupling (using alkenes) are powerful methods for forming carbon-carbon bonds between the benzonaphthyridine core and another aromatic ring. These reactions offer excellent functional group tolerance. For example, arylation protocols using boronic acids can accommodate both electron-donating (e.g., ethers) and electron-withdrawing (e.g., esters, nitriles) groups on the coupling partner. nih.gov
Chiral Intermediate Synthesis
The synthesis of enantiomerically pure benzonaphthyridine derivatives often requires the use of chiral intermediates or asymmetric catalytic methods. Accessing these chiral building blocks is a critical step in the synthesis of many modern pharmaceuticals.
One powerful approach is the use of biocatalysis. Enzymes, such as oxidoreductases, can perform highly stereoselective transformations under mild conditions. researchgate.neteurekaselect.com For example, the enzymatic reduction of a prochiral ketone can yield a chiral alcohol with high enantiomeric excess. This chiral alcohol can then serve as a key intermediate, with its stereocenter directing the stereochemistry of subsequent reactions. researchgate.net
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in various asymmetric syntheses, including intramolecular allylations to form chiral heterocyclic structures. nih.gov Furthermore, the use of pre-existing chiral building blocks, such as chiral aziridines, provides a direct route to optically pure nitrogen-containing molecules that can be elaborated into more complex targets. longdom.org
Chemical Reactivity and Transformation Pathways of Benzo F 1 2 Naphthyridine, 4 Oxide
Reactivity of the N-Oxide Moiety
The N-oxide functional group in azaaromatic compounds, including by analogy Benzo[f] kuleuven.benih.govnaphthyridine, 4-oxide, is a versatile handle for chemical modifications. It can act as a 1,3-dipole in cycloaddition reactions and also activates the aromatic ring towards certain types of nucleophilic substitution. wikipedia.orgresearchgate.net
1,3-Dipolar Cycloaddition Reactions with Dipolarophiles
Azaaromatic N-oxides are known to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, particularly alkynes and alkenes. researchgate.netresearchgate.netmdpi.com This type of reaction is a powerful tool for constructing five-membered rings. The N-oxide acts as a 4π electron component that reacts with a 2π electron component (the dipolarophile) in a concerted or stepwise fashion. researchgate.net
The reaction of azaaromatic N-oxides with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-documented transformation. While specific data for Benzo[f] kuleuven.benih.govnaphthyridine, 4-oxide is not available, analogous reactions with quinoline (B57606) N-oxides suggest that a [3+2] cycloaddition would be the initial step. This would lead to a primary cycloadduct, which is often unstable and can undergo various subsequent rearrangements to yield more stable products. The reaction pathways and product distribution can be significantly influenced by the reaction conditions and the substitution pattern of the N-oxide. researchgate.net
Similar to the reaction with DMAD, Benzo[f] kuleuven.benih.govnaphthyridine, 4-oxide is expected to react with unsymmetrical alkynes like ethyl propiolate and ethyl phenylpropiolate. These reactions would also proceed via a 1,3-dipolar cycloaddition mechanism. The regioselectivity of the cycloaddition, which determines the orientation of the ester and phenyl groups in the resulting heterocyclic product, would be governed by both electronic and steric factors of the reacting partners. For instance, in related systems, the reaction of N-oxides with propiolates can lead to the formation of various heterocyclic scaffolds. researchgate.net
In the context of 1,3-dipolar cycloadditions of azaaromatic N-oxides, the formation of ylide intermediates is a key mechanistic feature. youtube.com These ylides are 1,3-dipolar species that can be represented by resonance structures showing a separation of charge. diva-portal.org In the reaction with alkynes, the N-oxide can attack the dipolarophile to form a transient cycloadduct which can then rearrange to form a stable N-ylide. The stability and subsequent reactivity of these ylides are dependent on the specific heterocyclic system and the substituents present. youtube.com
While not a universally observed pathway for all azaaromatic N-oxide cycloadditions, ring contraction of the initially formed cycloadducts to aziridine (B145994) derivatives is a known transformation in some heterocyclic systems. This process would involve the rearrangement of the five-membered cycloadduct. The resulting aziridine ring, being strained, can then undergo subsequent ring-opening reactions when treated with various nucleophiles, leading to a diverse array of functionalized products. nih.gov The specific conditions and the nature of the nucleophile would dictate the outcome of the ring-opening process.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in N-oxides
Reaction with Carbanion Precursors (e.g., Chloromethyl Phenyl Sulfone)
While specific experimental data on the reaction of benzo[f] osi.lvmdpi.comnaphthyridine, 4-oxide with chloromethyl phenyl sulfone is not extensively documented in publicly available literature, the reactivity of related azaaromatic N-oxides provides a strong basis for predicting the likely course of such a reaction. The N-oxide group activates the heterocyclic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.
Carbanions, such as the one derived from chloromethyl phenyl sulfone, are potent nucleophiles. It is anticipated that the carbanion would attack the electron-deficient positions of the benzo[f] osi.lvmdpi.comnaphthyridine, 4-oxide ring. The most probable sites of attack are the carbon atoms adjacent (alpha) and para (gamma) to the N-oxide group. This initial nucleophilic addition would lead to the formation of a dihydrogenated intermediate. Subsequent elimination of the N-oxide group or other leaving groups can lead to the formation of a substituted benzonaphthyridine derivative.
Proposed Pathways for Anionic σ-Adduct Formation
The formation of anionic σ-adducts is a key step in many nucleophilic aromatic substitution reactions, particularly in electron-deficient aromatic systems. For benzo[f] osi.lvmdpi.comnaphthyridine, 4-oxide, the electron-withdrawing nature of the N-oxide group and the inherent electron deficiency of the naphthyridine ring system facilitate the formation of stable anionic σ-adducts.
The proposed pathway involves the attack of a nucleophile on one of the electron-poor carbon atoms of the aromatic ring. This attack leads to the formation of a tetrahedral, sp3-hybridized carbon center, and the negative charge is delocalized over the aromatic system, often involving the N-oxide oxygen atom. The stability of these σ-adducts is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring. The formation of these adducts is a crucial intermediate step that can then lead to substitution products or be observed and characterized under specific conditions.
Reactions of the Benzo[f]osi.lvmdpi.comnaphthyridine Core
The reactivity of the parent benzo[f] osi.lvmdpi.comnaphthyridine core is characterized by the influence of the two nitrogen atoms on the electron density of the ring system. This leads to a predisposition for certain types of reactions at specific positions.
Quaternization and Ylide Generation from Benzonaphthyridinium Salts
The nitrogen atoms in the benzo[f] osi.lvmdpi.comnaphthyridine ring are nucleophilic and can readily react with alkyl halides to form quaternary ammonium (B1175870) salts, known as benzonaphthyridinium salts. nih.gov The position of quaternization will depend on the relative nucleophilicity and steric accessibility of the two nitrogen atoms.
These benzonaphthyridinium salts are valuable precursors for the generation of ylides. libretexts.orgorganic-chemistry.org An ylide is a neutral molecule with a positive and a negative charge on adjacent atoms. In the context of benzonaphthyridines, a strong base can abstract a proton from a carbon atom adjacent to the positively charged nitrogen of the benzonaphthyridinium salt, forming a phosphorus ylide (if a phosphine (B1218219) is used in the initial reaction) or a sulfur ylide (if a sulfide (B99878) is used). These ylides are highly reactive intermediates and can participate in a variety of synthetic transformations, most notably the Wittig reaction to form alkenes. libretexts.orgorganic-chemistry.org
Table 1: General Scheme for Ylide Generation
| Step | Reactants | Product | Description |
| 1. Quaternization | Benzo[f] osi.lvmdpi.comnaphthyridine + Alkyl Halide | Benzonaphthyridinium Salt | Formation of the quaternary salt. |
| 2. Ylide Formation | Benzonaphthyridinium Salt + Strong Base | Benzonaphthyridine Ylide | Deprotonation to form the ylide. |
Electrophilic Substitution Reactions on Benzonaphthyridines
Electrophilic substitution reactions on the benzo[f] osi.lvmdpi.comnaphthyridine core are generally directed to the benzo ring. The pyridine (B92270) rings are deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms.
The regioselectivity of electrophilic substitution reactions such as bromination and nitration is dictated by the directing effects of the fused pyridine ring and any existing substituents on the benzene (B151609) ring. youtube.comlibretexts.orgstudysmarter.co.ukyoutube.comyoutube.com In the absence of other strongly directing groups, electrophilic attack is expected to occur at the positions in the benzene ring that are most activated and sterically accessible. For benzo[b] osi.lvresearchgate.netnaphthyridines, nitration occurs in the benzene ring. mdpi.com A similar outcome is expected for the benzo[f] osi.lvmdpi.comnaphthyridine isomer.
The precise position of substitution (C-8, C-9, C-10, or C-11) will be a result of the combined electronic and steric influences of the fused heterocyclic system. A detailed analysis of the resonance structures and computational studies would be necessary to definitively predict the major product.
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Electrophile | Predicted Position of Attack | Rationale |
| Bromination | Br+ | Benzene Ring | The pyridine rings are deactivated. |
| Nitration | NO2+ | Benzene Ring | The pyridine rings are deactivated. |
Nucleophilic Substitution Reactions
The benzo[f] osi.lvmdpi.comnaphthyridine ring system is activated towards nucleophilic substitution, particularly on the pyridine rings, due to the electron-withdrawing effect of the nitrogen atoms. osi.lvnih.govnsc.ru The presence of a good leaving group, such as a halogen, facilitates these reactions.
The positions most susceptible to nucleophilic attack are typically the alpha and gamma positions relative to the nitrogen atoms. In the case of benzo[f] osi.lvmdpi.comnaphthyridine, this would correspond to positions C-5 and C-6 in one pyridine ring and C-2 in the other. The actual site of substitution in a given reaction will depend on the specific reaction conditions and the nature of the nucleophile. For instance, in benzo[c] osi.lvmdpi.comnaphthyridine, nucleophilic substitution of a chloro group has been reported. osi.lvnsc.ru
Reduction Reactions of Benzonaphthyridinones
The reduction of a carbonyl group within the benzonaphthyridine framework, specifically in benzonaphthyridinones, is a key transformation for accessing hydroxylated or deoxygenated derivatives.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for carbonyl compounds. masterorganicchemistry.com Its reactivity can be modulated by the reaction medium. In neutral alcoholic solvents, NaBH₄ reduces aldehydes and ketones. masterorganicchemistry.comumass.edu However, in acidic media, such as carboxylic acids, its reducing power is enhanced, forming acyloxyborohydride species. rsc.org
These acyloxyborohydrides are capable of reducing a variety of functional groups, including heterocyclic systems like quinolines and isoquinolines. rsc.org While specific studies on the reduction of benzo[f] nsc.ruresearchgate.netnaphthyridinones using this system are not extensively detailed in the available literature, the principles derived from related heterocycles are applicable. The combination of sodium borohydride with an acid like acetic acid creates sodium triacetoxyborohydride, a reagent known for the selective reduction of aldehydes over ketones. illinois.edu For a benzonaphthyridinone, which contains a cyclic amide (lactam) or ketone moiety, this reagent system would be expected to reduce the carbonyl group to a secondary alcohol. The acidic conditions facilitate the reduction by protonating the carbonyl oxygen, increasing its electrophilicity.
N-Alkylation, N-Acylation, and N-Tosylation of Naphthyridine Systems
Modification of the nitrogen atoms within the naphthyridine ring system through alkylation, acylation, or tosylation is a critical strategy for modulating the electronic properties and biological activity of the resulting compounds.
Alkylation reactions on the nitrogen atoms of the benzonaphthyridine ring have been reported. For instance, the reaction of 2-methyl-6-phenylbenzo[c] nsc.ruresearchgate.netnaphthyridine with alkylating agents can lead to the formation of quaternary salts. nsc.ruosi.lv In related 2,7-naphthyridine (B1199556) systems, O-alkylation of the corresponding oxo-derivatives has been achieved using various alkyl halides in the presence of a base like potassium carbonate. nih.gov
N-acylation of heterocyclic systems is also a common transformation. The reaction of related benzodiazepine (B76468) systems with acylating agents like acetic anhydride (B1165640) or crotonyl chloride has been shown to proceed at the ring's nitrogen atoms. znaturforsch.comrsc.org This suggests that the nitrogen atoms in the benzo[f] nsc.ruresearchgate.netnaphthyridine ring could be similarly acylated, providing a route to N-acyl derivatives.
Information regarding the N-tosylation of the benzo[f] nsc.ruresearchgate.netnaphthyridine system is not prominently available in the surveyed literature. However, this reaction is a standard method for protecting nitrogen atoms or for introducing a good leaving group for subsequent nucleophilic substitution reactions.
Cross-Coupling Reactions in Benzo[f]nsc.ruresearchgate.netnaphthyridine Synthesis
Modern synthetic organic chemistry heavily relies on cross-coupling reactions for the construction of complex molecular architectures. These reactions are instrumental in the synthesis of biaryl compounds and other fused heterocyclic systems.
While direct cross-coupling reactions on a pre-formed Benzo[f] nsc.ruresearchgate.netnaphthyridine, 4-oxide are not widely reported, related strategies are used to construct similar fused heterocyclic cores. For example, the synthesis of benzofuropyridines has been accomplished via a one-pot sequence involving a Negishi cross-coupling reaction. acs.orgnih.gov This methodology couples an organozinc intermediate, derived from a fluoropyridine, with a 2-bromophenyl acetate (B1210297). This is followed by an intramolecular SNAr reaction to form the tricyclic system. acs.orgnih.gov
Table 2: Example of a Negishi Cross-Coupling/SNAr Sequence for Fused Heterocycle Synthesis
| Step | Reactants | Key Reagents | Product Type |
|---|---|---|---|
| 1. Metalation/Zincation | Fluoropyridine | LDA, ZnCl₂ | Organozinc Intermediate |
| 2. Negishi Coupling | Organozinc Intermediate, 2-Bromophenyl acetate | Pd Catalyst, Ligand | Biaryl Acetate |
| 3. Cyclization (SNAr) | Biaryl Acetate | Base (e.g., KOtBu) | Benzofuropyridine |
Based on the methodology for benzofuropyridine synthesis. acs.orgnih.gov
This type of strategy, building the fused ring system through a key cross-coupling step, represents a powerful approach that could be adapted for the synthesis of functionalized benzo[f] nsc.ruresearchgate.netnaphthyridine derivatives. Another approach involves a multicomponent reaction, such as an Ugi reaction followed by an intramolecular aza-Diels-Alder cycloaddition, to construct the 5-aryl-benzo[f] nsc.ruresearchgate.netnaphthyridine skeleton. researchgate.net
Advanced Spectroscopic and Structural Characterization of Benzo F 1 2 Naphthyridine, 4 Oxide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) NMR for Aromatic and Aliphatic Spin Systems
Proton (¹H) NMR spectroscopy of Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide would be expected to reveal a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts of the protons on the benzo and naphthyridine rings are influenced by the electron-withdrawing effect of the nitrogen atoms and the N-oxide functionality. The N-oxide group, in particular, exerts a significant deshielding effect on the protons in its vicinity.
For comparison, in derivatives of the related benzo[b] snnu.edu.cnmdpi.comnaphthyridine system, aromatic protons are observed in distinct regions, allowing for the assignment of their positions on the tricyclic scaffold. mdpi.com In the case of Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide, the protons on the pyridinone ring would likely be the most downfield-shifted due to the combined influence of the adjacent nitrogen and the N-oxide group. The coupling patterns (e.g., doublets, triplets, and multiplets) arising from spin-spin interactions between adjacent protons would be crucial for establishing their relative positions. If aliphatic substituents were present, their signals would appear in the upfield region of the spectrum (typically 0.5-4.5 ppm), with their multiplicity and chemical shift providing information about their structure and point of attachment to the core.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide. The spectrum would display a series of signals corresponding to each unique carbon atom in the molecule. The chemical shifts of these signals are sensitive to the local electronic environment, with carbons bonded to electronegative atoms like nitrogen and oxygen appearing at lower field (higher ppm values).
A representative, though not specific to the 4-oxide, set of ¹³C NMR data for a benzo[f] snnu.edu.cnwur.nlnaphthyridine derivative is presented in the table below to illustrate the expected chemical shift ranges.
| Carbon Atom | Exemplary Chemical Shift (ppm) for a Benzo[f] snnu.edu.cnwur.nlnaphthyridine Derivative |
| C=O | ~160-170 |
| Aromatic C-N | ~140-155 |
| Aromatic C-H | ~110-135 |
| Aromatic C-C (quaternary) | ~120-140 |
Two-Dimensional NMR Techniques (e.g., HMBC, COSY, NOE) for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the intricate structure of Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would allow for the connection of different fragments of the molecule, for example, by observing a correlation between a proton on one ring and a carbon atom in an adjacent ring.
NOE (Nuclear Overhauser Effect) spectroscopy, typically through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) , provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and conformation of the molecule in solution. For instance, NOE correlations could help to confirm the through-space proximity of protons on different parts of the fused ring system.
Extensive 1D and 2D NMR studies have been instrumental in elucidating the structures of complex benzophenanthridine alkaloids, a related class of nitrogen-containing heterocyclic compounds. wur.nl
Analysis of Atropoisomerism and Conformational Dynamics via NMR
The potential for hindered rotation around single bonds can lead to the existence of stable or slowly interconverting conformers known as atropisomers. In aza-aromatic systems, particularly those with bulky substituents, the energy barrier to rotation around a C-N or C-C bond can be high enough to allow for the isolation of individual atropisomers at room temperature. Atropisomerism is a significant feature in many pharmaceutically relevant molecules. acs.org
For Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide, if substituents were introduced, particularly at positions flanking the points of fusion between the rings, the possibility of atropoisomerism would need to be considered. Variable-temperature NMR spectroscopy is a powerful tool for studying such dynamic processes. By monitoring the NMR spectrum at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases. This allows for the determination of the energy barrier to rotation. The study of N-N atropisomerism, for example, is a challenging but important area in the synthesis of bioactive molecules. snnu.edu.cn The conformational dynamics of saddle-shaped N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which can exhibit wide-tuning emission, have been studied to understand their excited-state behavior. acs.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecule's three-dimensional structure in the solid state.
Determination of Molecular Structure in Solid State
A single-crystal X-ray diffraction analysis of Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure. This technique is the gold standard for determining the absolute stereochemistry of chiral molecules and for visualizing the preferred conformation in the solid state.
For example, the crystal structure of 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo mdpi.combeilstein-journals.orgsnnu.edu.cnresearchgate.netoxazino[2,3-e] snnu.edu.cnresearchgate.netoxazine revealed that the heterocyclic ring adopts a slightly twisted envelope conformation. nih.gov In another example, the single-crystal X-ray analysis of a parent benzo[f]naphtho[2,3-b]phosphoindole showed that the pentacyclic ring is nearly planar. nih.gov The solid-state structure of Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide would likely exhibit a high degree of planarity due to its aromatic nature, although slight puckering or distortion could be introduced by the N-oxide group and crystal packing forces. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.
The table below presents hypothetical, yet plausible, crystallographic data for Benzo[f] snnu.edu.cnwur.nlnaphthyridine, 4-oxide based on typical values for related heterocyclic compounds.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8-12 |
| b (Å) | 5-9 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Volume (ų) | 1200-1800 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.3-1.5 |
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “Benzo[f] beilstein-journals.orgnsc.runaphthyridine, 4-oxide” that meets the stringent requirements of the provided outline and instructions.
The core reason for this is the absence of specific, published research data for this particular compound. The advanced spectroscopic and structural characterization details required for the specified sections—such as X-ray crystallography data for intermolecular interactions, high-resolution mass spectrometry for exact mass and fragmentation, and specific IR and UV-Vis absorption data—are not available in the public domain.
While searches yielded information on related structures, such as other benzonaphthyridine isomers or the parent Benzo[f] beilstein-journals.orgnsc.runaphthyridine amine, the explicit instruction to focus solely on "Benzo[f] beilstein-journals.orgnsc.runaphthyridine, 4-oxide" and to exclude information outside the direct scope of the subsections prevents the use of these analogues to construct the article. Generating content without direct, verifiable data for the target compound would compromise scientific accuracy and violate the fundamental requirements of the request.
Therefore, an article with detailed, factual research findings and data tables as requested cannot be produced.
Theoretical and Computational Investigations of Benzo F 1 2 Naphthyridine Systems
Quantum Chemical Calculations for Structural Validation and Prediction
Quantum chemical calculations are instrumental in the a priori prediction of molecular properties and for the validation of experimentally determined structures. rsc.orgnih.gov
Density Functional Theory (DFT) has become a standard and powerful tool for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. For nitrogen-containing heterocyclic compounds like naphthyridines, the B3LYP functional combined with a large basis set such as 6-311+G(2d,p) has been shown to yield ¹³C-NMR chemical shifts that are in excellent agreement with experimental data. mdpi.com This method involves calculating the magnetic shielding tensors for each carbon atom in the optimized molecular geometry.
The GIAO (Gauge-Including Atomic Orbital) method is commonly employed in these DFT calculations to ensure the gauge-invariance of the results. itba.edu.ar The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors inherent in the computational method and to improve the correlation with experimental values. researchgate.net For instance, a study on a novel benzo[f] researchgate.netnih.govnaphthyridine derivative successfully used the B3LYP/6-311+G(2d,p) level of theory to verify its structure by comparing the calculated ¹³C-NMR data with the experimental spectrum. mdpi.com This computational validation was crucial for the unambiguous assignment of carbon resonances. mdpi.com
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) at B3LYP/6-311+G(2d,p) | Difference (ppm) |
|---|---|---|---|
| C-1 | 150.2 | 151.0 | -0.8 |
| C-2 | 121.5 | 122.1 | -0.6 |
| C-3 | 136.8 | 137.5 | -0.7 |
| C-5 | 148.9 | 149.5 | -0.6 |
| C-6 | 128.4 | 129.0 | -0.6 |
| C-10b | 125.7 | 126.2 | -0.5 |
Theoretical calculations are highly effective in predicting how electronic and steric factors influence the spectroscopic properties of molecules like Benzo[f] researchgate.netnih.govnaphthyridine, 4-oxide. The introduction of the N-oxide group, for example, is expected to significantly alter the electronic distribution within the aromatic system. This, in turn, affects the NMR chemical shifts, UV-Vis absorption maxima, and vibrational frequencies.
Electronic Effects: The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. DFT calculations can model these effects by analyzing the charge distribution, molecular orbitals, and the resulting changes in spectroscopic parameters. For instance, Natural Bond Orbital (NBO) analysis can quantify the intramolecular charge transfer interactions and their stabilization energies, providing a direct link between electronic structure and spectroscopic observations. tandfonline.com
Steric Effects: While the N-oxide itself does not add significant steric bulk, substituents on the benzo[f] researchgate.netnih.govnaphthyridine core can induce steric hindrance. This can lead to changes in the planarity of the molecule, affecting conjugation and, consequently, the electronic spectra (UV-Vis). tandfonline.com Molecular modeling can predict these conformational changes and their impact on spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also used to explain electronic transitions observed in UV-Vis spectroscopy. tandfonline.com
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and to predict their preferred conformations and dynamic behavior. nih.gov
Atropisomers are stereoisomers that result from hindered rotation around a single bond. In benzo[f] researchgate.netnih.govnaphthyridine systems, the introduction of bulky substituents at positions that flank the bond connecting the heterocyclic core to another group (e.g., a phenyl ring) could potentially lead to atropisomerism. While less common in the core structure itself, this becomes relevant in substituted derivatives.
Computational methods can be employed to investigate atropoisomeric equilibria by:
Calculating the Rotational Barrier: The energy profile for rotation around the bond is calculated. The height of the energy barrier determines whether the atropisomers are stable enough to be isolated at a given temperature.
Determining Equilibrium Populations: The relative energies of the different stable conformers (atropisomers) are calculated to predict their equilibrium populations.
Studies on related biaryl and heterocyclic systems have successfully used these methods to understand the dynamics of conformational isomerism. itba.edu.ar For a substituted Benzo[f] researchgate.netnih.govnaphthyridine, 4-oxide, these calculations would be crucial in predicting whether it could exist as a mixture of stable, non-interconverting atropisomers. nih.gov
Electron Transfer and Energy Transfer Mechanisms in Related Naphthyridine Architectures
Naphthyridine moieties are of interest in materials science and photochemistry for their potential role in mediating electron and energy transfer processes. researchgate.netresearchgate.net The rigid, conjugated structure of the benzo[f] researchgate.netnih.govnaphthyridine core makes it an excellent candidate for use as a bridge in more complex molecular systems designed for these purposes. rsc.org
Donor-Bridge-Acceptor (DBA) systems are molecules designed to study intramolecular electron or energy transfer. They consist of an electron donor (D) and an electron acceptor (A) unit connected by a molecular bridge (B). The efficiency and rate of transfer are critically dependent on the properties of the bridge. nih.gov
In this context, the benzo[f] researchgate.netnih.govnaphthyridine scaffold could serve as the bridge component. Theoretical frameworks like the Marcus theory and superexchange models are used to understand and predict the rates of transfer. nih.govnih.gov Key parameters that can be calculated include:
Electronic Coupling (V_DA): This term quantifies the electronic interaction between the donor and acceptor through the bridge. A larger coupling value leads to faster transfer rates. The value is highly sensitive to the distance between the donor and acceptor and the nature of the bridge's electronic structure. nih.gov
Reorganization Energy (λ): This is the energy required to distort the geometries of the molecule and the surrounding solvent from the initial to the final state equilibrium geometries.
Driving Force (ΔG°): This is the free energy change associated with the transfer process.
Factors Influencing Excited State Lifetimes and Electron Flow in Benzo[f]rsc.orgchemrxiv.orgnaphthyridine, 4-oxide
The photophysical and photochemical properties of aza-polycyclic aromatic hydrocarbons (aza-PAHs) and their N-oxides are of significant interest due to their relevance in materials science, photochemistry, and biology. The introduction of a nitrogen atom and an N-oxide group into the polycyclic aromatic framework of benzo[f] rsc.orgchemrxiv.orgnaphthyridine profoundly influences its electronic structure and, consequently, the dynamics of its excited states. Theoretical and computational chemistry provides powerful tools to unravel the complex interplay of factors that govern the fate of the molecule after photoexcitation.
Computational studies, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling the excited state properties of aza-aromatic compounds. nih.gov These methods allow for the calculation of excited state energies, transition probabilities, and potential energy surfaces, which are crucial for understanding the lifetimes of excited states and the pathways of electron flow.
The excited state lifetime of a molecule like Benzo[f] rsc.orgchemrxiv.orgnaphthyridine, 4-oxide is determined by the competition between radiative decay (fluorescence and phosphorescence) and non-radiative decay pathways (internal conversion and intersystem crossing). Several key factors, intrinsic to the molecule and its environment, dictate the rates of these processes.
Molecular Structure and Rigidity:
The inherent rigidity of the fused ring system in benzo[f] rsc.orgchemrxiv.orgnaphthyridines contributes to their luminescence properties. More rigid and planar structures generally exhibit higher fluorescence quantum yields because they suppress non-radiative decay pathways that involve vibrational dissipation of energy. slideshare.netslideshare.net The N-oxide group can influence the planarity and vibrational modes of the molecule, thereby affecting the excited state lifetime.
Substituent Effects:
The nature and position of substituents on the benzo[f] rsc.orgchemrxiv.orgnaphthyridine ring system can dramatically alter the excited state dynamics. Electron-donating groups (e.g., -OH, -NH2) and electron-withdrawing groups (e.g., -NO2, -COOH) can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the energy of the excited states and the rates of radiative and non-radiative transitions. youtube.com For instance, electron-withdrawing groups can decrease fluorescence, while electron-donating groups often enhance it. youtube.com
Solvent Effects and Environmental Factors:
The polarity of the solvent can have a significant impact on the excited state lifetime. slideshare.net Polar solvents can stabilize charge-transfer excited states, which are common in aza-aromatic N-oxides due to the polarized N-O bond. This stabilization can lead to a red-shift in the emission spectrum and can influence the rates of intersystem crossing. Temperature and the presence of dissolved oxygen also play a crucial role. slideshare.netlibretexts.org Higher temperatures generally lead to a decrease in fluorescence intensity due to increased collisional quenching, while dissolved oxygen, being a triplet quencher, can significantly shorten the phosphorescence lifetime. slideshare.netlibretexts.org
Electron Flow and Intersystem Crossing:
Upon photoexcitation, an intramolecular charge transfer can occur, often from the benzo-fused ring to the naphthyridine N-oxide moiety. The efficiency of this charge transfer and the subsequent electronic reorganization are key determinants of the excited state lifetime.
Theoretical studies on analogous aza-PAHs, such as benzo[h]quinoline (B1196314) and benzo[f]quinoline, have shown that N-protonation can significantly influence the electronic structure and the pathways of metabolic activation, which is related to electron flow. nih.gov While not a direct measure of excited state lifetime, these studies highlight the sensitivity of the electronic properties of aza-PAHs to chemical modifications.
The following table illustrates the calculated excited state properties for a related aza-aromatic N-oxide, Phenanthridine N-oxide, which can provide insights into the expected values for Benzo[f] rsc.orgchemrxiv.orgnaphthyridine, 4-oxide.
| Property | Value | Reference |
| Absorption Maximum (nm) | 256 | researchgate.net |
| Excited State | S1 (n, π*) | researchgate.net |
| Calculated Lifetime | Not available | |
| Primary Decay Pathway | Intersystem Crossing | |
| Note: Data is for Phenanthridine N-oxide and serves as a qualitative example. Specific values for Benzo[f] rsc.orgchemrxiv.orgnaphthyridine, 4-oxide would require dedicated computational studies. |
Another interactive table below demonstrates the effect of substituents on the fluorescence of aromatic compounds, a principle that applies to Benzo[f] rsc.orgchemrxiv.orgnaphthyridine, 4-oxide.
| Substituent | Effect on Fluorescence |
| -OH (hydroxyl) | Increases |
| -NH2 (amino) | Increases |
| -COOH (carboxyl) | Decreases |
| -NO2 (nitro) | Decreases |
| Halogens (e.g., -Cl, -Br) | Decreases |
| Source: General principles of fluorescence spectroscopy. youtube.com |
Non Medical Applications and Functionalization of Benzo F 1 2 Naphthyridine Derivatives
Ligand Chemistry for Metal Complexes
There is no available information on the coordination of Benzo[f]naphthyridine, 4-oxide with transition metals to form Werner-type σ-complexes or specific ruthenium complexes.
No studies detailing the formation of electron donor-acceptor (EDA) π-complexes involving Benzo[f]naphthyridine, 4-oxide have been found.
There is no documented evidence of Benzo[f]naphthyridine, 4-oxide acting as a bridging ligand in multinuclear complexes.
Specific applications of Benzo[f]naphthyridine, 4-oxide as a ligand in analytical chemistry are not reported in the current body of scientific literature.
Potential in Materials Science and Optics
While the broader class of benzo[f]naphthyridines shows promise in materials science, there is no specific information available for the 4-oxide derivative.
The photophysical properties of Benzo[f]naphthyridine, 4-oxide and its potential as a fluorophore have not been characterized.
Benzonaphthyridines as Components of Molecular Switches
The structural rigidity and rich electronic properties of fused heterocyclic systems like benzonaphthyridines make them attractive candidates for the construction of molecular switches. While direct research on Benzo[f] parchem.commdpi.comnaphthyridine, 4-oxide as a molecular switch is not extensively documented, the broader class of related heterocyclic compounds, such as dibenzo[b,f]oxepine derivatives, has been investigated for photoswitchable applications. mdpi.com These molecules can undergo reversible E/Z isomerization under photochemical control, a key characteristic of molecular switches. mdpi.com
The principle relies on the significant structural and electronic changes that occur upon photoisomerization, leading to two distinct states with different properties. This concept can be extrapolated to benzonaphthyridine systems. The introduction of an N-oxide group, as in Benzo[f] parchem.commdpi.comnaphthyridine, 4-oxide, could further modulate the electronic landscape and photophysical properties, potentially enhancing their switching capabilities. The N-oxide moiety can influence the energy levels of the molecular orbitals and the transition dipole moments, which are critical parameters for efficient photoswitching.
Table 1: Potential Properties of Benzonaphthyridine-Based Molecular Switches
| Property | Potential State A (e.g., E-isomer) | Potential State B (e.g., Z-isomer) | Trigger |
| Absorption Spectrum | Absorbs at a specific wavelength (e.g., UV) | Absorbs at a different wavelength (e.g., Visible) | Light |
| Emission | Fluorescent | Non-fluorescent (or quenched) | Light |
| Dipole Moment | Lower dipole moment | Higher dipole moment | Light |
| Conformation | Planar | Non-planar | Light |
This table is illustrative and based on the general principles of molecular photoswitches.
Development of Novel Chemical Reagents and Synthetic Building Blocks
Benzo[f] parchem.commdpi.comnaphthyridine derivatives are recognized as valuable scaffolds in synthetic chemistry due to their rigid, planar structure and the presence of multiple nitrogen atoms that can be functionalized. researchgate.netresearchgate.net The core structure is often targeted in the synthesis of complex polyheterocycles and serves as a starting point for developing compounds with specific electronic or biological activities. researchgate.net
The synthesis of these scaffolds can be achieved through various methods, including microwave-assisted cascade reactions like the Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition. researchgate.net Such approaches allow for the generation of a diverse library of substituted benzo[f] parchem.commdpi.comnaphthyridines. researchgate.net The benzo[f] parchem.commdpi.comnaphthyridine core is considered a key component in various bioactive products, highlighting its importance as a synthetic building block. researchgate.net
Benzo[f] parchem.commdpi.comnaphthyridine, 4-oxide, with its activated N-oxide group, presents further opportunities for synthetic transformations. The N-oxide can direct electrophilic substitution, facilitate nucleophilic attack on the heterocyclic ring, and participate in rearrangement reactions, making it a versatile reagent for creating more complex molecular architectures. For instance, the reactivity of 2-methyl-6-phenylbenzo[c] parchem.commdpi.comnaphthyridine has been explored in alkylation, oxidation, and substitution reactions, demonstrating the synthetic potential of this class of compounds. nsc.ru Similar reactivity can be anticipated for the benzo[f] parchem.commdpi.comnaphthyridine isomer.
Table 2: Synthetic Reactions Involving Benzonaphthyridine Scaffolds
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Ugi-3CR/Aza-Diels-Alder | Ester-anilines, benzaldehydes, isocyanides, MW-assisted | 5-Aryl-benzo[f] parchem.commdpi.comnaphthyridines | researchgate.net |
| Povarov Reaction | 2-pyrolecarbaldehyde-2`-alkynylaryl, aryl amine, FeCl₃ | Dibenzo[b,f]-[1,7]-naphthyridines | researchgate.net |
| Nucleophilic Substitution | POCl₃, then nucleophiles (e.g., amines, thiols) | 4-Substituted-benzo[c][1,7]naphthyridines | |
| Alkylation/Oxidation | Alkylating agents, oxidizing agents | Functionalized benzo[c][1,7]naphthyridines |
Exploitation of the N-oxide Motif in General Heterocyclic Chemistry
The N-oxide motif is a powerful functional group in heterocyclic chemistry, imparting unique chemical and physical properties to the parent molecule. nsc.ru Historically viewed as metabolic byproducts, heterocyclic N-oxides are now recognized as a distinct class of compounds with significant potential in various chemical applications. nsc.ru
One of the key features of the N-oxide group is its ability to act as a strong hydrogen bond acceptor due to the high electron density on the oxygen atom. nsc.ru This property can influence intermolecular interactions and the solid-state packing of materials. Furthermore, the N-oxide can serve as a bioisosteric replacement for a carbonyl group, a strategy often employed in medicinal chemistry to fine-tune pharmacological properties. nsc.ru
From a synthetic standpoint, the N-oxide functionality opens up diverse reaction pathways. The photochemistry of heteroaromatic N-oxides, for example, is a rich field of study. Upon irradiation, these compounds can form transient, high-energy oxaziridine (B8769555) intermediates. Although often too unstable to be isolated, these intermediates can rearrange to form a variety of other heterocyclic structures, providing a synthetic route to novel compounds that might be difficult to access through other means. The triplet state of some N-oxides is responsible for oxygen abstraction, while the excited singlet state typically leads to isomerizations and rearrangements.
In the context of Benzo[f][1,7]naphthyridine, 4-oxide, the N-oxide group significantly alters the electronic distribution of the fused ring system. This can enhance its utility as a building block by modifying the reactivity of the pyridine (B92270) ring towards both electrophiles and nucleophiles. The oxidation of nitrogen in heterocyclic systems is a well-established method for functionalization, as seen in the synthesis of various N-oxides from parent diazepines using reagents like hydrogen peroxide in acetic acid.
Table 3: General Characteristics and Reactivity of Heterocyclic N-Oxides
| Feature | Description | Implication for this compound |
| Electronic Nature | The N-oxide group is electron-withdrawing via induction but can be electron-donating via resonance. | Modulates the reactivity of the entire ring system. |
| Hydrogen Bonding | The oxygen atom is a strong hydrogen bond acceptor. nsc.ru | Influences crystal packing and solubility. |
| Photochemistry | Can undergo photochemical rearrangement via oxaziridine intermediates upon UV irradiation. | Potential for light-induced transformations into novel isomers or ring systems. |
| Synthetic Handle | Can be deoxygenated, can direct metallation, and can activate the ring for nucleophilic substitution. | A versatile functional group for further synthetic modifications. |
| Bioisosterism | Can act as a bioisostere of a carbonyl group. nsc.ru | Relevant for applications in medicinal chemistry and materials science. |
Conclusion and Future Research Directions in Benzo F 1 2 Naphthyridine Chemistry
Summary of Key Synthetic Achievements and Reactivity Insights
The synthesis of the benzo[f] publish.csiro.aunsc.runaphthyridine core has been approached through various methodologies. A common strategy involves the Skraup-type intramolecular cyclization of corresponding 2-aminoazines with glycerol (B35011) in a sulfuric acid medium. mdpi.com However, the demand for more efficient and diverse synthetic routes has led to the development of novel multi-step and one-pot cascade processes. mdpi.comresearchgate.net
In terms of reactivity, studies have explored the behavior of functionalized benzo[f] publish.csiro.aunsc.runaphthyridines. For instance, the reaction of 7-aminobenzo[f] publish.csiro.aunsc.runaphthyridine with various aromatic aldehydes was investigated. publish.csiro.auresearchgate.net Instead of the anticipated formation of azomethines, a cyclization reaction occurred, leading to the formation of benzimidazonaphthyridines. publish.csiro.auresearchgate.net This unexpected reactivity highlights the unique electronic properties of the benzo[f] publish.csiro.aunsc.runaphthyridine system and opens avenues for the synthesis of more complex, fused heterocyclic structures. publish.csiro.au
Emerging Trends in Benzo[f]publish.csiro.aunsc.runaphthyridine Research
Current research in the broader field of naphthyridine chemistry points towards several emerging trends that are likely to influence the future of benzo[f] publish.csiro.aunsc.runaphthyridine studies. A significant focus is on the development of environmentally benign synthetic protocols. This includes the use of "on-water" reactions, which leverage the unique properties of water to facilitate reactions, often with increased efficiency and selectivity. rsc.org The application of such green chemistry principles to benzo[f] publish.csiro.aunsc.runaphthyridine synthesis is a promising area for future exploration.
Another trend is the increasing use of multicomponent reactions (MCRs) to generate libraries of diverse compounds for biological screening and materials science applications. researchgate.net The efficiency and atom economy of MCRs make them particularly suitable for the rapid assembly of complex molecules like benzo[f] publish.csiro.aunsc.runaphthyridine derivatives. researchgate.net The combination of MCRs with microwave-assisted organic synthesis (MAOS) further accelerates reaction times and can lead to improved yields. researchgate.net
Furthermore, there is a growing interest in the biological activities of naphthyridine derivatives, including their potential as anticancer, antimicrobial, and analgesic agents. benthamdirect.com While much of this research has focused on other naphthyridine isomers, the unique structural features of benzo[f] publish.csiro.aunsc.runaphthyridines make them attractive candidates for biological evaluation. benthamdirect.comnih.gov
Untapped Synthetic Avenues for Novel Benzo[f]publish.csiro.aunsc.runaphthyridine Derivatives
Despite the progress made, several synthetic avenues for creating novel benzo[f] publish.csiro.aunsc.runaphthyridine derivatives remain largely unexplored. The development of regioselective one-pot multicomponent syntheses offers a powerful strategy for generating polysubstituted core motifs with high atom economy. researchgate.net Exploring different combinations of starting materials in reactions like the imino Diels-Alder reaction could lead to a wide array of new derivatives. researchgate.net
The functionalization of the benzo[f] publish.csiro.aunsc.runaphthyridine core itself presents another area ripe for investigation. Reactions such as alkylation, oxidation, and electrophilic and nucleophilic substitutions on the parent ring system could provide access to a host of new compounds with potentially interesting properties. nsc.ruosi.lv For instance, the study of the reactivity of 2-methyl-6-phenylbenzo[c] publish.csiro.aunsc.runaphthyridine, a related isomer, has shown that it can undergo various transformations to yield previously unknown derivatives. nsc.ruosi.lv Similar systematic studies on the benzo[f] publish.csiro.aunsc.runaphthyridine skeleton are warranted.
Moreover, the synthesis of benzo[f] publish.csiro.aunsc.runaphthyridines fused with other heterocyclic rings, such as pyrazole (B372694) or pyrimidine, could lead to novel polycyclic systems with unique three-dimensional structures and potential applications. rsc.org
Future Prospects for Non-Medical Applications and Functional Material Development
Beyond their potential in medicinal chemistry, benzo[f] publish.csiro.aunsc.runaphthyridine derivatives hold promise for applications in materials science. The extended π-conjugated system of the benzo[f] publish.csiro.aunsc.runaphthyridine core suggests that these compounds could exhibit interesting photophysical properties. This opens the door to their investigation as components in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. mdpi.com
The development of fluorescent DNA-binding compounds based on related dibenzo[b,h] publish.csiro.aubenthamdirect.comnaphthyridinium salts demonstrates the potential of these types of fused nitrogen heterocycles in the design of molecular sensors. rsc.org The fluorescence of these compounds was observed to change upon intercalation into double-stranded DNA, suggesting that appropriately designed benzo[f] publish.csiro.aunsc.runaphthyridine derivatives could be developed for similar biosensing applications. rsc.org
Furthermore, the ability to tune the electronic properties of the benzo[f] publish.csiro.aunsc.runaphthyridine scaffold through the introduction of various substituents could allow for the rational design of materials with specific charge-transport characteristics, making them relevant for applications in organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
